molecular formula C13H14N2O3S3 B5809092 methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate CAS No. 680988-25-4

methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate

Cat. No.: B5809092
CAS No.: 680988-25-4
M. Wt: 342.5 g/mol
InChI Key: OQTHMICKAYPLST-UHFFFAOYSA-N
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Description

Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a chemical compound with the molecular formula C13H14N2O3S3 and a molecular weight of 342.46 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate typically involves the reaction of 4-methoxybenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microbial cells. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is unique due to the presence of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

methyl 2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S3/c1-17-10-5-3-9(4-6-10)7-19-12-14-15-13(21-12)20-8-11(16)18-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTHMICKAYPLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680988-25-4
Record name METHYL ((5-((4-METHOXYBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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